molecular formula C5H6F3N B8521936 3,3,3-Trifluoro-2,2-dimethyl-propionitrile

3,3,3-Trifluoro-2,2-dimethyl-propionitrile

Cat. No. B8521936
M. Wt: 137.10 g/mol
InChI Key: ZBHNUTIHLMUHEB-UHFFFAOYSA-N
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Patent
US08357707B2

Procedure details

3,3,3-Trifluoro-2,2-dimethyl-propionitrile (Stage 44.3) (12.40 mmol) was added to a solution of sodium methoxide (freshly prepared from 48.40 mmol sodium metal and 102 mL MeOH) at rt. After 4 h, acetic acid (48.40 mmol) and then NH4Cl (14.88 mmol) were slowly added and the reaction mixture was then heated to 70° C. for 40 h. After concentrating (40° C., 100 mbar) the reaction mixture, the residue was suspended in acetone, filtered and dried under vacuum to afford the title compound as a white solid. ESI-MS: [M+H]+ 155.
Quantity
12.4 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
48.4 mmol
Type
reactant
Reaction Step Two
Name
Quantity
102 mL
Type
solvent
Reaction Step Two
Quantity
48.4 mmol
Type
reactant
Reaction Step Three
Name
Quantity
14.88 mmol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:9])([F:8])[C:3]([CH3:7])([CH3:6])[C:4]#[N:5].C[O-].[Na+].[Na].C(O)(=O)C.[NH4+:18].[Cl-:19]>CO>[ClH:19].[F:1][C:2]([F:9])([F:8])[C:3]([CH3:7])([CH3:6])[C:4]([NH2:18])=[NH:5] |f:1.2,5.6,8.9,^1:12|

Inputs

Step One
Name
Quantity
12.4 mmol
Type
reactant
Smiles
FC(C(C#N)(C)C)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Step Two
Name
Quantity
48.4 mmol
Type
reactant
Smiles
[Na]
Name
Quantity
102 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
48.4 mmol
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
14.88 mmol
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After concentrating (40° C., 100 mbar) the reaction mixture
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
Cl.FC(C(C(=N)N)(C)C)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.